molecular formula C13H20O2 B8510515 4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-carboxylic acid

4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-carboxylic acid

Cat. No. B8510515
M. Wt: 208.30 g/mol
InChI Key: RUAHWVXDDZKWNU-UHFFFAOYSA-N
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Patent
US05271864

Procedure details

4-(4-methyl-3-pentenyl)-3-cyclohexen-1-methanol was synthesized as follows. An oven-dried refluxing condenser and an oven-dried 125 ml pressure-equalized addition funnel was attached to an oven-dried 500 ml 3-neck round-bottom flask. A magnetic stir bar was added, along with lithium aluminum hydride (LAH; 3.64 g or 96 mmol). Tetrahydrofuran (100 ml) was then added, and the suspension was cooled to 0° C. in an ice bath. A solution of 4-(4-methyl-3-pentenyl)-3-cyclohexen-1-carboxylic acid (10 g or 48 mmol) and THF (30 ml) was placed in the addition funnel, and the acid solution was added dropwise to the LAH suspension over a period of about 10 minutes. The residual acid in the addition funnel was washed into the LAH suspension with two further 10 ml aliquots of THF, the ice bath was removed, and the reaction was allowed to stir for at least 3 hours. After stirring, the reaction was again cooled to 0° C. and 18 ml water (5 ml water for each g LAH) was placed in the addition funnel. A further 50 ml THF was added to the reaction mixture to make the LAH suspension less viscous, and the evolved hydrogen gas was allowed to escape. The water was added dropwise to the LAH suspension over a period of about 30 minutes. The ice bath was then removed and the gray suspension was allowed to stir (approximately 3 hours) until the reaction turned white with no residual gray color. The reaction mixture was then acidified with 2M HCl (150 ml), extracted with a 1:1 (v/v) ethyl acetate:hexane mixture (shaken with saturated NaCl), dried over a mixture of anhydrous Na2SO4 and K2CO3, filtered, and rotary evaporated. Thin layer chromatography using 1:4 (v/v) ethyl acetate:hexane showed the product at Rf 0.17, with small impurity at Rf 0.0 and Rf 0.26. Removal of solvent, at 92°-95° C., 1 torr, gave 8.89 g (95%) of 4-(4-methyl-3-pentenyl)-3-cyclohexen-1-methanol, as a slightly yellow oil.
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]([CH3:21])=[CH:9][CH2:10][CH2:11][C:12]1[CH2:17][CH2:16][CH:15]([C:18](O)=[O:19])[CH2:14][CH:13]=1>C1COCC1>[CH3:7][C:8]([CH3:21])=[CH:9][CH2:10][CH2:11][C:12]1[CH2:17][CH2:16][CH:15]([CH2:18][OH:19])[CH2:14][CH:13]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
3.64 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CC(=CCCC1=CCC(CC1)C(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for at least 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4-(4-methyl-3-pentenyl)-3-cyclohexen-1-methanol was synthesized
TEMPERATURE
Type
TEMPERATURE
Details
An oven-dried refluxing condenser and an oven-dried 125 ml pressure-equalized addition funnel
WASH
Type
WASH
Details
The residual acid in the addition funnel was washed into the LAH suspension with two further 10 ml aliquots of THF
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
After stirring
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was again cooled to 0° C.
ADDITION
Type
ADDITION
Details
A further 50 ml THF was added to the reaction mixture
ADDITION
Type
ADDITION
Details
The water was added dropwise to the LAH suspension over a period of about 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The ice bath was then removed
STIRRING
Type
STIRRING
Details
to stir (approximately 3 hours) until the reaction
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with a 1:1 (v/v) ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
hexane mixture (shaken with saturated NaCl), dried over a mixture of anhydrous Na2SO4 and K2CO3
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Name
Type
product
Smiles
CC(=CCCC1=CCC(CC1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.89 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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